molecular formula C20H28O9 B211784 Bruceine E CAS No. 21586-90-3

Bruceine E

Cat. No.: B211784
CAS No.: 21586-90-3
M. Wt: 412.4 g/mol
InChI Key: ZBXITHPYBBXZRG-ZOKABGNJSA-N
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Description

Bruceine E is a naturally occurring quassinoid compound isolated from the seeds of the medicinal plant Brucea javanica. This compound is part of a group of tetracyclic triterpenoids known for their diverse pharmacological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of oncology, diabetes, and infectious diseases .

Biochemical Analysis

Biochemical Properties

Bruceine E interacts with various enzymes, proteins, and other biomolecules. It is involved in cytokine inhibitions and oxidative stress responses . It also influences various signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) .

Cellular Effects

This compound has a significant impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . It has been found to have potential anticancer properties, as well as beneficial effects on inflammation, diabetes, and parasitic infections .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in various signaling pathways, such as MAPK and NF-κB .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The specifics of its interaction with transporters or binding proteins, as well as any effects on its localization or accumulation, are still being researched .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bruceine E involves complex organic reactions, typically starting from simpler quassinoid precursors. The synthetic routes often include steps such as oxidation, reduction, and cyclization to achieve the desired tetracyclic structure. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from Brucea javanica seeds. The seeds are subjected to processes like grinding, solvent extraction, and chromatographic purification to isolate this compound. Advances in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Bruceine E undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a model compound for studying quassinoid synthesis and reactivity.

    Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Explored for its anticancer, antidiabetic, and antiviral properties. .

Comparison with Similar Compounds

Bruceine E is part of a family of quassinoids, including Bruceine A, Bruceine B, and Bruceine D. While these compounds share a similar tetracyclic structure, they differ in their functional groups and pharmacological activities:

This compound stands out due to its balanced profile of anticancer, antidiabetic, and antiviral properties, making it a unique and versatile compound in the quassinoid family .

Properties

CAS No.

21586-90-3

Molecular Formula

C20H28O9

Molecular Weight

412.4 g/mol

IUPAC Name

(1R,2R,3R,6R,8S,11S,12S,13S,14R,15R,16S,17S)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one

InChI

InChI=1S/C20H28O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8-15,21-25,27H,5-6H2,1-3H3/t8-,9-,10+,11+,12+,13+,14-,15-,17-,18-,19+,20+/m0/s1

InChI Key

ZBXITHPYBBXZRG-ZOKABGNJSA-N

SMILES

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O)O

Canonical SMILES

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O

Appearance

Powder

Synonyms

Brucein E; 20-Deoxybruceine F; 2-O-Demethylbruceine M; 13,20-Epoxy-1β,2α,11β,12α,14,15β-hexahydroxypicras-3-en-16-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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